molecular formula C15H24ClNO B3025794 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride CAS No. 18296-68-9

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride

Cat. No. B3025794
CAS RN: 18296-68-9
M. Wt: 269.81 g/mol
InChI Key: BTIJSWLJBOKKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • CAS Registry Number : 4199-09-1

Molecular Structure Analysis

The molecular structure of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride consists of a pentanone backbone with an isopropylamino group and a naphthyloxy substituent. The stereochemistry is (S)-configuration . For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various routes, including the Claisen condensation and cyclization, showcasing its versatility in synthetic chemistry (Shen Zhi-qin, 2002).

  • Reactivity Studies : Investigations into the reactivity of similar compounds, such as 4-isothiocyanato-4-methyl-2-pentanone, have been conducted to understand their behavior in various chemical reactions (R. Sahu et al., 1994).

Pharmacological Research

  • Neurotransmitter Uptake Inhibition : Research has indicated that analogs of this compound, such as 2-aminopentanophenones, act as selective inhibitors of dopamine and norepinephrine transporters, with implications in the development of medications for substance abuse (P. Meltzer et al., 2006).

  • Radioligand Synthesis for PET Imaging : Derivatives of this compound have been used to label radioligands like fluvoxamine for positron emission tomography (PET), aiding in non-invasive assessments of serotonin uptake sites in the human brain (M. Matarrese et al., 1997).

Material Science Applications

  • Functionalized Schiff Base Organotin(IV) Complexes : Studies have explored the use of similar compounds in the synthesis of Schiff base organotin(IV) complexes, which have shown potential as anticancer drugs (T. S. Basu Baul et al., 2009).

  • Rare-Earth Metal Complexes : The compound has been used in the synthesis of sodium and rare-earth metal complexes, which are significant for their potential applications in catalysis and material science (H. Peng et al., 2008).

properties

IUPAC Name

1-(4-methylphenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-5-6-14(16-11(2)3)15(17)13-9-7-12(4)8-10-13;/h7-11,14,16H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJSWLJBOKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346251
Record name 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride

CAS RN

18296-68-9
Record name 4-Methyl nipp hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL NIPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XLH55DWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Reactant of Route 3
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Reactant of Route 4
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.